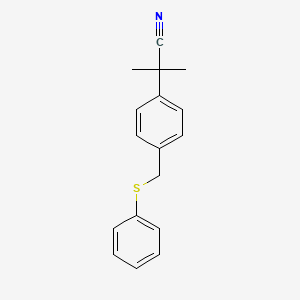

2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile

Übersicht

Beschreibung

“2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile” is a chemical compound with the molecular formula C17H17NS . It has a molecular weight of 267.38900 . This compound is also referred to as PMP or PMMA.

Synthesis Analysis

The synthesis of this compound involves the use of 2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile and Thiophenol . The reaction yields approximately 80% of the desired product . More detailed information about the synthesis process can be found in the patent by Progenics Pharmaceuticals, Inc .Molecular Structure Analysis

The exact mass of this compound is 267.10800 . It has a LogP value of 4.78008, indicating its lipophilicity . The Polar Surface Area (PSA) is 49.09000 , which can influence its permeability across biological membranes.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

This compound is utilized in chemical synthesis due to its unique structure, which allows it to act as an intermediate in the formation of more complex molecules. Its phenylthio group can serve as a directing group or a leaving group in various synthetic pathways .

Medicinal Chemistry

In medicinal chemistry, researchers explore this compound for its potential as a precursor in the synthesis of pharmaceuticals. The presence of the nitrile group makes it a candidate for further functionalization into amides or amines, which are common in drug molecules.

Material Science

The compound’s molecular structure suggests potential applications in material science, particularly in the development of new polymers. Its ability to polymerize through the nitrile group could lead to the creation of novel polymeric materials with specific properties.

Catalysis

Due to its sulfur-containing phenylthio group, this compound may be investigated for use in catalysis. Sulfur-containing ligands are known to impart unique reactivity to metal catalysts, which could be beneficial in various catalytic processes .

Agrochemical Research

In agrochemical research, the compound could be studied for its use in the synthesis of pesticides or herbicides. The phenylthio group is a common moiety in many agrochemicals, and its modification could lead to new products with improved efficacy.

Analytical Chemistry

The compound’s distinct chemical groups make it a potential standard or reagent in analytical chemistry. It could be used in chromatography or spectroscopy as a reference compound to identify or quantify similar structures.

Nanotechnology

Researchers might explore the use of this compound in nanotechnology, particularly in the design of organic semiconductors or molecular electronics. Its rigid structure and electronic properties could be advantageous in these fields.

Environmental Science

Finally, the compound could have applications in environmental science. Its potential to bind heavy metals or pollutants through the phenylthio group could be harnessed in the development of new remediation technologies.

Wirkmechanismus

Target of Action

The primary target of 2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile is the PI3K/mTOR signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Mode of Action

2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile acts as a PI3K/mTOR dual inhibitor . It inhibits the phosphorylation of AKT and S6 proteins, which are key components of the PI3K/AKT/mTOR signaling pathway .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR signaling pathway . By inhibiting this pathway, it disrupts the normal functioning of the cells, leading to a decrease in tumor growth and proliferation .

Pharmacokinetics

The pharmacokinetic properties of 2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile are favorable. It has an oral bioavailability of 76.8% , which means that a significant proportion of the compound is absorbed into the bloodstream when taken orally .

Result of Action

2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile has shown remarkable antiproliferative activities against SW620 and HeLa cells . This means that it can effectively inhibit the growth and proliferation of these cancer cells .

Eigenschaften

IUPAC Name |

2-methyl-2-[4-(phenylsulfanylmethyl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NS/c1-17(2,13-18)15-10-8-14(9-11-15)12-19-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGMJQMTZISMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)CSC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671861 | |

| Record name | 2-Methyl-2-{4-[(phenylsulfanyl)methyl]phenyl}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile | |

CAS RN |

1185311-16-3 | |

| Record name | 2-Methyl-2-{4-[(phenylsulfanyl)methyl]phenyl}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate](/img/structure/B1440101.png)

![Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440112.png)

![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440115.png)

![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1440119.png)